Lipophilicity Comparison vs Deoxygenated Analog
4-(Pentan-3-yl)pyrrolidin-3-ol demonstrates substantially lower lipophilicity compared to its deoxygenated analog 3-(pentan-3-yl)pyrrolidine. This difference arises from the presence of the hydrogen bond-donating 3-hydroxyl group, which increases polarity and reduces logP. The quantified difference is critical for predicting solubility, passive membrane permeability, and potential off-target partitioning .
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Estimated logP = 1.8 |
| Comparator Or Baseline | 3-(pentan-3-yl)pyrrolidine: Estimated logP = 2.45 |
| Quantified Difference | ΔlogP = -0.65 (approximately 0.65 log units lower) |
| Conditions | Computational estimation; comparative analysis reported in technical datasheet |
Why This Matters
A logP difference of 0.65 units can correspond to a 4- to 5-fold difference in octanol-water partition coefficient, directly impacting solubility and passive diffusion rates across biological membranes, thereby affecting compound behavior in cellular assays and in vivo studies.
